

# Introduction: The 2-Phenylpyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Chloro-2-phenylpyrimidine-5-carboxylic acid

**Cat. No.:** B1606399

[Get Quote](#)

The pyrimidine ring is a fundamental heterocyclic scaffold, forming the core of nucleic acids (cytosine, thymine, and uracil) and numerous clinically significant drugs.<sup>[1][2]</sup> When substituted with a phenyl group at the 2-position, the resulting 2-phenylpyrimidine core emerges as a "privileged structure" in medicinal chemistry. This framework provides a versatile and synthetically accessible template for developing ligands that can interact with a wide array of biological targets with high affinity and specificity. The aromatic nature of both rings allows for diverse substitutions, enabling fine-tuning of physicochemical properties and pharmacological profiles.

This technical guide offers a comprehensive exploration of the multifaceted biological activities of substituted 2-phenylpyrimidine derivatives. We will delve into their significant potential as anticancer, antifungal, and anti-inflammatory agents, grounded in an analysis of their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold for therapeutic innovation.

## Section 1: Anticancer Activity

Substituted 2-phenylpyrimidine derivatives have demonstrated potent anticancer activity through the modulation of various critical cellular pathways. Their efficacy stems from their

ability to selectively inhibit key enzymes, such as protein kinases and deubiquitinases, that are often deregulated in cancer.[\[3\]](#)[\[4\]](#)

## Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, survival, and apoptosis.[\[5\]](#)

- Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[\[6\]](#) Its overexpression is linked to B-cell malignancies. Certain 2-phenylpyrimidine derivatives have been developed as potent BTK inhibitors. For instance, compound 11g, featuring a 3-methyl phenylcarbamoyl substituent, demonstrated superior anti-proliferative activity against Raji and Ramos B-cell leukemia lines compared to the clinical inhibitor ibrutinib.[\[6\]](#) Mechanistically, these compounds inhibit the phosphorylation of BTK and its downstream substrate, phospholipase y2 (PLCy2), leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[\[6\]](#)

}

Inhibition of the BTK signaling pathway by 2-phenylpyrimidine derivatives.

- Other Kinase Targets: Derivatives of the broader pyrimidine class have been developed to target other kinases, such as Epidermal Growth Factor Receptor (EGFR), which is implicated in non-small-cell lung cancer and other solid tumors.[\[7\]](#)[\[8\]](#) The general principle involves the pyrimidine core acting as a hinge-binding motif within the ATP-binding pocket of the kinase, with substitutions on the phenyl ring and other positions providing selectivity and potency.

## Other Anticancer Mechanisms

- USP1/UAF1 Deubiquitinase Inhibition: The USP1/UAF1 deubiquitinase complex is a regulator of the DNA damage response, making it a promising anticancer target. High-throughput screening led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323) as nanomolar inhibitors of USP1/UAF1. This inhibition leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival in non-small cell lung cancer cell lines.[\[3\]](#)

- Telomerase Inhibition: Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells. A series of 2-phenylpyrimidine coumarin derivatives were designed as telomerase inhibitors. These compounds showed significant antiproliferative activity against various cancer cell lines (CNE2, KB, and Cal27) by inhibiting telomere extension.[9][10]

## Quantitative Data: In Vitro Anticancer Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.

| Compound Class/Example  | Target           | Cancer Cell Lines            | IC50 / GI50 (μM)                  | Reference |
|-------------------------|------------------|------------------------------|-----------------------------------|-----------|
| Phenylpyrimidine 11g    | BTK              | Raji, Ramos, HL60            | 6.98, 5.39, 3.66                  | [6]       |
| ML323                   | USP1/UAF1        | A549 (Lung)                  | ~1.0                              | [3]       |
| Coumarin Hybrid 13      | Telomerase       | CNE2 (Nasopharyngeal )       | Data reported as highly active    | [9][10]   |
| Pyrido[2,3-d]pyrimidine | EGFR             | PC-3 (Prostate)              | 0.099 (for compound 8a)           | [8]       |
| Hydrazone Hybrid        | Topoisomerase II | LoVo (Colon), MCF-7 (Breast) | Various, potent activity reported | [11]      |

## Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a reliable method for evaluating the in vitro anti-proliferative effects of 2-phenylpyrimidine derivatives.[7][11]

Causality Statement: The SRB assay was chosen for its robustness, sensitivity, and basis in measuring total cellular protein content, which provides a direct correlation to cell number.

Unlike metabolic assays (e.g., MTT), it is less susceptible to interference from compounds affecting cellular redox potential.

#### Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test 2-phenylpyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
- **Incubation:** Incubate the plates for 48-72 hours.
- **Cell Fixation:** Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour. This step fixes the cells and precipitates total cellular protein.
- **Washing:** Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and non-adherent cells. Allow plates to air dry completely.
- **Staining:** Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
- **Destaining:** Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
- **Solubilization & Absorbance Reading:** Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker. Read the absorbance at 510 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the GI<sub>50</sub> value using non-linear regression analysis.

## Section 2: Antifungal Activity

Invasive fungal infections pose a significant threat to human health, particularly in immunocompromised individuals, necessitating the development of new antifungal agents.[\[12\]](#) 2-Phenylpyrimidine derivatives have emerged as a promising class of antifungals, primarily by targeting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[\[13\]](#)

## Mechanism of Action: CYP51 Inhibition

The primary target for these antifungal compounds is lanosterol 14 $\alpha$ -demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[\[13\]](#) Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. Through structural optimization and scaffold hopping strategies, novel 2-phenylpyrimidine derivatives have been designed to fit snugly into the active site of CYP51, exhibiting potent inhibitory activity.[\[12\]](#)[\[13\]](#) Compound C6 from one such study showed superior efficacy against seven clinically relevant fungal strains compared to the first-line drug fluconazole.[\[13\]](#)

## Quantitative Data: In Vitro Antifungal Activity

Antifungal activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Target | Fungal Strains                            | MIC ( $\mu$ g/mL) | Reference            |
|----------|--------|-------------------------------------------|-------------------|----------------------|
| C6       | CYP51  | C. albicans, C. tropicalis, C. neoformans | $\leq 0.125 - 1$  | <a href="#">[13]</a> |
| A9       | CYP51  | C. albicans                               | 8                 | <a href="#">[13]</a> |

## Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is a self-validating system for determining the MIC of antifungal agents.[\[13\]](#)

Methodology:

- Inoculum Preparation: Culture the fungal strain (e.g., *Candida albicans*) on an appropriate agar plate for 24 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL.
- Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-phenylpyrimidine derivative in RPMI-1640 medium, typically ranging from 64  $\mu\text{g}/\text{mL}$  to 0.125  $\mu\text{g}/\text{mL}$ .
- Inoculation: Add 100  $\mu\text{L}$  of the standardized fungal inoculum to each well containing 100  $\mu\text{L}$  of the serially diluted compound. Include a drug-free growth control well and a sterility control well (medium only).
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically  $\geq 50\%$  reduction) compared to the drug-free growth control, as assessed visually or with a spectrophotometer.

}

General workflow for the discovery of novel antifungal 2-phenylpyrimidine derivatives.

## Section 3: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often by targeting enzymes in the arachidonic acid pathway.[\[14\]](#)[\[15\]](#)

## Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[\[16\]](#) Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Studies have shown that certain pyrimidine derivatives are selective COX-2 inhibitors.

[15] Morpholinopyrimidine derivatives, for example, were found to dramatically reduce the expression of both iNOS and COX-2 mRNA and protein levels in LPS-stimulated macrophage cells, thereby inhibiting the inflammatory response.[17]

}

Inhibition of the COX-2 inflammatory pathway by pyrimidine derivatives.

## Experimental Protocol: Nitric Oxide (NO) Determination in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in RAW 264.7 macrophage cells.[17]

Methodology:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate overnight.
- Cytotoxicity Pre-screen: First, determine the non-toxic concentrations of the test compounds on RAW 264.7 cells using an MTT or SRB assay to ensure that any reduction in NO is not due to cell death.
- Compound Treatment & Stimulation: Pre-treat the cells with various non-toxic concentrations of the 2-phenylpyrimidine derivatives for 1 hour.
- LPS Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1  $\mu$ g/mL to all wells except the negative control. Incubate for 24 hours.
- Nitrite Measurement (Giess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
  - Transfer 50  $\mu$ L of culture supernatant from each well to a new 96-well plate.
  - Add 50  $\mu$ L of Giess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

- Add 50  $\mu$ L of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
- Absorbance Reading: Measure the absorbance at 540 nm.
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only treated cells.

## Section 4: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of the 2-phenylpyrimidine derivatives and their biological activity is crucial for rational drug design.[\[18\]](#)

- Anticancer (BTK Inhibitors): For BTK inhibition, large-size substituent groups at the C-4 aniline moiety of the pyrimidine core are more favorable for activity. A 3-methyl phenylcarbamoyl substituent was found to be optimal in one study.[\[6\]](#) Conversely, disubstituted arylamines at the same position were not beneficial for inhibition.[\[6\]](#)
- Antifungal (CYP51 Inhibitors): The nature of substituents on the phenyl ring (Ring B) significantly impacts antifungal activity. Introducing halogen atoms at the 4-position generally increases activity with size ( $F < Cl < Br$ ), but a larger iodine atom decreases it. This suggests an optimal size and hydrophobic interaction within a specific cavity of the CYP51 active site.[\[13\]](#)
- General Observations: The pyrimidine core often acts as a bioisostere for other heterocyclic systems and serves as an excellent scaffold for orienting substituents into the binding pockets of target proteins. Lipophilicity and the presence of hydrogen bond donors/acceptors are critical parameters that are modulated by different substitutions to achieve desired potency and selectivity.[\[19\]](#)

## Conclusion and Future Directions

The 2-phenylpyrimidine scaffold is a remarkably versatile and potent core for the development of novel therapeutics. Derivatives have demonstrated significant and clinically relevant activity as anticancer, antifungal, and anti-inflammatory agents by selectively modulating key biological targets. The synthetic tractability of this scaffold allows for extensive exploration of structure-

activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

- Multi-Target Ligands: Designing single molecules that can inhibit multiple related targets (e.g., different kinases in a cancer pathway) to overcome drug resistance.
- Improving Pharmacokinetics: Optimizing derivatives to enhance oral bioavailability, metabolic stability, and safety profiles to facilitate their translation into clinical candidates.[\[20\]](#)
- Novel Targets: Expanding the application of the 2-phenylpyrimidine library to new and emerging biological targets for other diseases, including neurodegenerative and viral disorders.

The continued investigation of this privileged scaffold holds immense promise for the discovery of next-generation medicines to address unmet medical needs.

## References

- Gao, Z., Zhang, J., Li, K., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. *RSC Medicinal Chemistry*, 15, 492-505. [\[Link\]](#)[\[12\]](#)[\[13\]](#)
- Zhao, D., et al. (Date not available). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Provided by NIH/PMC. [\[Link\]](#)[\[6\]](#)
- RSC Publishing. (Date not available). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. *RSC Medicinal Chemistry*. [\[Link\]](#)
- Lv, P., et al. (Date not available). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents.
- Source not specified. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Source not specified. [\[Link\]](#)[\[10\]](#)
- Tsybizova, A., et al. (Date not available). Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against *Klebsiella pneumoniae* under in vivo conditions. *Siberian Journal of Clinical and Experimental Medicine*. [\[Link\]](#)[\[21\]](#)

- Mouslim, M., et al. (Date not available). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [\[Link\]](#)[\[19\]](#)
- Sokornova, S., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Provided by NIH. [\[Link\]](#)[\[11\]](#)
- Dexter, H.L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. *Journal of Medicinal Chemistry*, 57(19), 8099-110. [\[Link\]](#)[\[3\]](#)
- IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [\[Link\]](#)[\[1\]](#)
- Journal of Advanced Scientific Research. (Date not available). Pyrimidine As Anticancer Agent: A Review. *Journal of Advanced Scientific Research*. [\[Link\]](#)[\[4\]](#)
- Mangalagiu, I., et al. (1998). [Antimicrobial activity of some derivatives of pyrimidine]. *Annales Pharmaceutiques Francaises*, 56(4), 181-3. [\[Link\]](#)[\[22\]](#)
- ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- al-Ashmawy, M.I., et al. (1997). Synthesis and antiinflammatory activity of novel pyrimidine derivatives. *Bollettino Chimico Farmaceutico*, 136(6), 492-9. [\[Link\]](#)[\[14\]](#)
- Al-Warhi, T., et al. (Date not available). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [\[Link\]](#)[\[5\]](#)
- Nunes, A.B., et al. (Date not available). Antifungal and Antibacterial Activity of the Derivative p-NO<sub>2</sub>-PYRIMIDINE. Source not specified. [\[Link\]](#)[\[24\]](#)
- Al-Said, M.S., et al. (Date not available).
- Wujec, M., et al. (Date not available). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [\[Link\]](#)[\[15\]](#)
- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivatives: A Review. Juniper Publishers. [\[Link\]](#)[\[2\]](#)
- Ali, T.E.S., et al. (2025).
- El-Gaby, M.S.A., et al. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Source not specified. [\[Link\]](#)[\[27\]](#)
- MDPI. (2024).
- ResearchGate. (Date not available). Structure activity relationship.
- van der Made, T.K., et al. (Date not available).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. [ijcrt.org](http://ijcrt.org) [[ijcrt.org](http://ijcrt.org)]
- 2. [juniperpublishers.com](http://juniperpublishers.com) [[juniperpublishers.com](http://juniperpublishers.com)]
- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. [sciensage.info](http://sciensage.info) [[sciensage.info](http://sciensage.info)]
- 5. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 6. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 8. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 9. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 10. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [[pubs.rsc.org](http://pubs.rsc.org)]
- 13. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 14. Synthesis and antiinflammatory activity of novel pyrimidine derivatives - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 15. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 16. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation | MDPI [[mdpi.com](http://mdpi.com)]
- 17. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 18. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 19. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 20. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- To cite this document: BenchChem. [Introduction: The 2-Phenylpyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1606399#biological-activity-of-substituted-2-phenylpyrimidine-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)